[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring and a tert-butylphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID typically involves multiple steps, starting with the preparation of the benzodiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The tert-butylphenyl group is then introduced via a Friedel-Crafts alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and reduce the formation of by-products. Advanced purification techniques such as chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- Dehydrobenzo12annulene : A compound with benzene rings held together by triple bonds.
Dichloroaniline: An aniline derivative with two chlorine atoms.
Uniqueness
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID is unique due to its combination of a benzodiazole ring and a tert-butylphenyl group, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)15-10-8-14(9-11-15)12-22-16-6-4-5-7-17(16)23(19(22)21)13-18(24)25/h4-11,21H,12-13H2,1-3H3,(H,24,25) |
InChI Key |
SXHRTTXAJKTLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O |
Origin of Product |
United States |
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